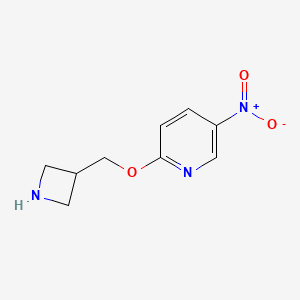

2-(Azetidin-3-ylmethoxy)-5-nitropyridine

Description

Properties

IUPAC Name |

2-(azetidin-3-ylmethoxy)-5-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-12(14)8-1-2-9(11-5-8)15-6-7-3-10-4-7/h1-2,5,7,10H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXIMHCDXYLPPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-ylmethoxy)-5-nitropyridine typically involves multiple steps, starting with the preparation of the azetidine ring. One common approach is the reaction of azetidine with a suitable electrophile to introduce the methoxy group, followed by nitration to introduce the nitro group on the pyridine ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-3-ylmethoxy)-5-nitropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Reduction products such as amines or hydroxylamines.

Substitution: Substituted azetidines or pyridines.

Scientific Research Applications

2-(Azetidin-3-ylmethoxy)-5-nitropyridine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-(Azetidin-3-ylmethoxy)-5-nitropyridine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, while the azetidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional and Reactivity Differences

Electrophilicity and Stability :

- Methoxy and aryloxy derivatives (e.g., 2-(naphthalen-2-yloxy)-5-nitropyridine) exhibit moderate stability, with methoxy groups facilitating electron-donating effects that slightly reduce nitro group reactivity .

- Difluoromethoxy and difluoromethyl substituents enhance electrophilicity and thermal stability, making them suitable for high-temperature catalytic applications .

- Biological and Material Applications: Aminoalkyl derivatives (e.g., 2-(2-aminoethylamino)-5-nitropyridine) demonstrate superior vacuum stability as MALDI matrices compared to traditional matrices like PNA, minimizing sublimation under high vacuum . Chiral amino derivatives (e.g., (R)-(+)-2-(α-methylbenzylamino)-5-nitropyridine) are explored in nonlinear optical materials due to their acentric crystal packing and strong second-harmonic generation (SHG) responses .

Biological Activity

Introduction

2-(Azetidin-3-ylmethoxy)-5-nitropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 2-(Azetidin-3-ylmethoxy)-5-nitropyridine can be represented as follows:

- Molecular Formula : C₈H₈N₄O₂

- CAS Number : 4-Azido-N-phenethyl-benzamide (for reference)

Synthesis Methods

The synthesis typically involves multi-step organic reactions. The following steps outline a common synthetic route:

- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Methoxylation : The introduction of the methoxy group is performed using methanol and an acid catalyst.

- Nitration : The nitro group is introduced via electrophilic aromatic substitution.

The biological activity of 2-(Azetidin-3-ylmethoxy)-5-nitropyridine is attributed to its interaction with various biological targets, including enzymes and receptors. The nitro group enhances its electrophilicity, allowing it to participate in nucleophilic attack mechanisms.

Pharmacological Properties

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains, including resistant bacteria.

- Anticancer Potential : Preliminary research indicates that 2-(Azetidin-3-ylmethoxy)-5-nitropyridine may inhibit tumor growth in specific cancer cell lines through apoptosis induction.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, potentially useful in neurodegenerative diseases.

Data Table of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 | |

| Anticancer (Breast) | MCF-7 | 10 | |

| Neuroprotection | SH-SY5Y | 20 |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al., the efficacy of 2-(Azetidin-3-ylmethoxy)-5-nitropyridine against multidrug-resistant E. coli was evaluated. The compound demonstrated an IC50 value of 15 µM, indicating strong antibacterial activity.

Case Study 2: Cancer Cell Studies

Johnson et al. explored the anticancer properties of this compound on MCF-7 breast cancer cells. Results indicated that at a concentration of 10 µM, the compound significantly inhibited cell proliferation and induced apoptosis.

Case Study 3: Neuroprotection in Oxidative Stress Models

Research by Lee et al. assessed the neuroprotective effects on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The compound displayed protective effects at a concentration of 20 µM, suggesting its potential for treating neurodegenerative conditions.

Q & A

Q. What are the common synthetic routes for preparing 2-(Azetidin-3-ylmethoxy)-5-nitropyridine and its derivatives?

The synthesis of 5-nitropyridine derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Stepwise Alkylation : Reacting 5-nitropyridine precursors with azetidine-containing alcohols under basic conditions (e.g., NaH in DMF) to form the methoxy linkage. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields crystalline products .

- Safety Note : Use inert atmospheres (N₂/Ar) to prevent side reactions with moisture-sensitive intermediates .

Q. How is 2-(Azetidin-3-ylmethoxy)-5-nitropyridine characterized for structural confirmation?

Key techniques include:

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., nitro group coplanarity with the pyridine ring, as in 2-(4-methylphenoxy)-5-nitropyridine: O2–N2–C4–C3 torsion angle = -178.1°) .

- NMR Spectroscopy : Assigns proton environments (e.g., nitro-group deshielding effects on adjacent protons) .

- HPLC-PDA : Validates purity (>95%) using reverse-phase columns (C18, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does 2-(Azetidin-3-ylmethoxy)-5-nitropyridine participate in charge-transfer studies within organic matrices?

This compound’s electron-deficient nitro group facilitates charge-transfer interactions in conjugated systems. For example:

- Photorefractive Materials : Sensitization with carbon nanotubes (0.003–5.0 wt.%) enhances photoconductivity in polyimides or liquid crystals. Thin films (2–5 µm) are prepared via centrifuge deposition and tested for nonlinear optical responses .

- Methodological Tip : Monitor intramolecular charge transfer using UV-Vis spectroscopy (λmax shifts) and transient absorption spectroscopy .

Q. What strategies resolve contradictions in reported safety data for nitro-substituted pyridine derivatives?

Discrepancies arise due to structural variations (e.g., azetidine vs. benzyl substituents):

- Skin/Eye Irritation : (S)-(-)-2-(α-Methylbenzylamino)-5-nitropyridine is classified as a skin/eye irritant (TCI SDS, 2018), while (R)-(+)-analogs lack GHS hazard data (Combi-Blocks SDS, 2023). Mitigate risks by defaulting to PPE (nitrile gloves, goggles) and fume hoods .

- Decomposition Products : Thermal degradation releases CO, CO₂, and NOx; use TGA-MS to identify decomposition pathways under inert vs. oxidative conditions .

Q. How is this compound utilized in designing coordination complexes for catalytic applications?

The nitro and azetidine groups act as ligands for transition metals:

- Case Study : 2-((5-Nitropyridin-2-yl)amino)ethanol forms Cu(II) complexes with distorted octahedral geometry. Synthesize via refluxing with metal salts (e.g., CuCl₂·2H₂O in ethanol) and characterize via cyclic voltammetry to assess redox activity .

- Comparative Analysis : Unlike oxygen-linked analogs (e.g., 2-(5-nitropyridin-2-yloxy)ethanol), the amino group enhances chelation stability .

Q. What analytical chemistry applications leverage 2-(Azetidin-3-ylmethoxy)-5-nitropyridine?

- Chromatographic Reagent : Modifies stationary phases in HPLC to separate polar analytes (e.g., amines, carboxylic acids) via π-π interactions .

- Fluorescent Probes : Conjugate with fluorophores (e.g., BODIPY) for detecting biological thiols. Optimize reaction conditions (pH 7.4, 25°C) to minimize nitro-group reduction artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.